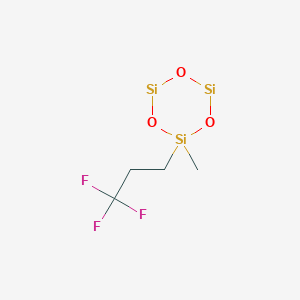
Trifluoropropylmethyl-cyclotrisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(3,3,3-trifluoropropyl)-1,3,5,2,4,6-trioxatrisilinane is a compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trifluoropropyl group attached to a trioxatrisilinane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3,3,3-trifluoropropyl)-1,3,5,2,4,6-trioxatrisilinane typically involves the reaction of trifluoropropyl-substituted silanes with cyclic siloxanes. One common method is the ring-opening polymerization of cyclic trisiloxanes in the presence of strong organic bases, such as amidines, guanidines, or phosphazene bases . The reaction conditions often include the use of water as an initiator and non-dehydrated solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-(3,3,3-trifluoropropyl)-1,3,5,2,4,6-trioxatrisilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(3,3,3-trifluoropropyl)-1,3,5,2,4,6-trioxatrisilinane has several scientific research applications:
Biology: The compound’s derivatives are explored for their potential use in biomedical applications, including drug delivery systems and biocompatible coatings.
Medicine: Research is ongoing to investigate its potential as a component in medical devices and implants due to its biocompatibility.
Industry: It is utilized in the production of specialty coatings, adhesives, and sealants that require high-performance materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(3,3,3-trifluoropropyl)-1,3,5,2,4,6-trioxatrisilinane involves its ability to undergo ring-opening polymerization. The polymerization process is initiated by water and catalyzed by strong organic bases, leading to the formation of polysiloxanes with controlled molecular weights and well-defined structures . The molecular targets and pathways involved in this process include the activation of water and terminal silanols in the propagating polysiloxanes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-(3,3,3-trifluoropropyl)oxasilocane: This compound has a similar trifluoropropyl group but differs in its ring structure.
2-Methyl-2-[(3,3,3-trifluoropropyl)sulfinyl]propanoic acid: Another compound with a trifluoropropyl group, but it contains a sulfinyl group instead of a siloxane ring.
Uniqueness
2-Methyl-2-(3,3,3-trifluoropropyl)-1,3,5,2,4,6-trioxatrisilinane is unique due to its trioxatrisilinane ring structure, which imparts distinct chemical properties and reactivity. Its ability to undergo controlled ring-opening polymerization makes it valuable for the synthesis of advanced materials with specific and desirable properties.
Eigenschaften
Molekularformel |
C4H7F3O3Si3 |
|---|---|
Molekulargewicht |
244.35 g/mol |
InChI |
InChI=1S/C4H7F3O3Si3/c1-13(3-2-4(5,6)7)9-11-8-12-10-13/h2-3H2,1H3 |
InChI-Schlüssel |
OJUJAYGDJUBJSC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(O[Si]O[Si]O1)CCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



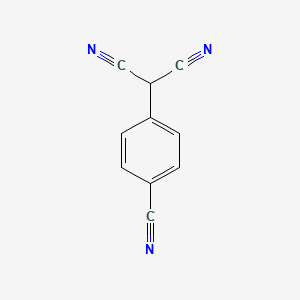

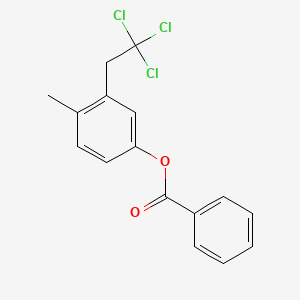
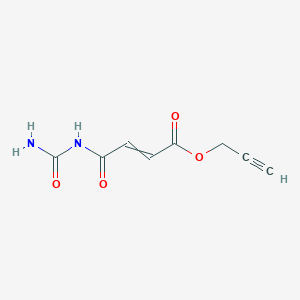
![Propyl 4-[2,5-dimethyl-4-(4-oxo-4-propoxybut-2-enoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14365522.png)
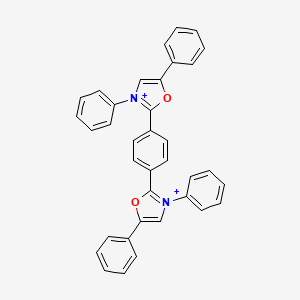
![1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene](/img/structure/B14365546.png)
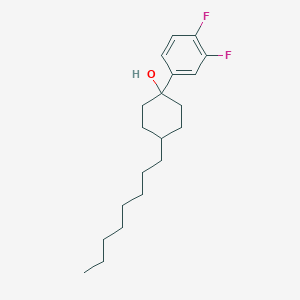
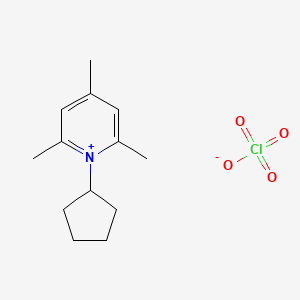


![3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride](/img/structure/B14365595.png)
![(Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone](/img/structure/B14365598.png)
